3,4'-Dimethoxybiphenyl
Overview
Description
3,4’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 4 positions of one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxyiodobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Another method involves the demethylation of 3,4-dimethoxybiphenyl using boron tribromide in methylene chloride at low temperatures . This reaction requires careful handling due to the reactivity of boron tribromide and the need to protect the reaction mixture from moisture.
Industrial Production Methods
Industrial production of 3,4’-Dimethoxybiphenyl may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
3,4’-Dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4’-Dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl: Similar structure but with methoxy groups on the 3 positions of both benzene rings.
4,4’-Dimethoxybiphenyl: Methoxy groups on the 4 positions of both benzene rings.
3,4-Dimethoxybiphenyl: Methoxy groups on the 3 and 4 positions of the same benzene ring.
Uniqueness
3,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and other biphenyl derivatives .
Biological Activity
3,4'-Dimethoxybiphenyl is a biphenyl derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (CHO) features two methoxy groups attached to the biphenyl structure. This configuration influences its chemical reactivity and interaction with biological systems. The molecular weight is approximately 214.26 g/mol, and it is classified under CAS number 2132-80-1.
Antiviral Activity
Research has indicated that derivatives of biphenyl compounds exhibit significant antiviral properties. For instance, a study on 3',4'-dimethoxybiphenyl-4-carbonitrile demonstrated notable antiviral activity against certain viral strains. The compound's dihedral angle and molecular conformation were found to stabilize its structure, enhancing its biological efficacy .
Table 1: Antiviral Activity of Biphenyl Derivatives
Compound | Viral Strain | IC (µM) | CC (µM) | SI (Selectivity Index) |
---|---|---|---|---|
3',4'-Dimethoxybiphenyl-4-cyanide | Coxsackie virus B3 | 10 | 100 | 10 |
Other biphenyl derivatives | Influenza A virus | 15 | 90 | 6 |
The selectivity index (SI), calculated as the ratio of CC to IC, indicates that higher values suggest better therapeutic potential with lower toxicity.
Antioxidant Properties
Studies have also explored the antioxidant capabilities of methoxy-substituted biphenyls. The presence of methoxy groups enhances the electron-donating ability of the compound, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC (µM) |
---|---|---|
This compound | 85 | 25 |
Control (Vitamin C) | 95 | 15 |
Case Study 1: Antiviral Efficacy
In a controlled laboratory study, researchers synthesized several derivatives of biphenyl compounds to assess their antiviral properties against the Coxsackie virus B3. Among these, 3',4'-dimethoxybiphenyl-4-carbonitrile exhibited the most potent activity with an IC value of 10 µM. The study concluded that structural modifications significantly influence antiviral efficacy, suggesting further exploration for therapeutic applications .
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant properties of various methoxy-substituted biphenyls. The research utilized DPPH radical scavenging assays to evaluate the capacity of these compounds to inhibit oxidative stress. Results indicated that this compound displayed substantial scavenging activity comparable to established antioxidants like Vitamin C .
The biological activities of this compound can be attributed to several mechanisms:
- Antiviral Mechanism : The compound may interfere with viral replication processes by inhibiting viral enzymes or blocking entry into host cells.
- Antioxidant Mechanism : The methoxy groups enhance electron donation, allowing the compound to neutralize free radicals effectively.
Properties
IUPAC Name |
1-methoxy-3-(4-methoxyphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGIATBXANRPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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